molecular formula C13H13NO3 B182688 (3-Formyl-indol-1-yl)-acetic acid ethyl ester CAS No. 27065-94-7

(3-Formyl-indol-1-yl)-acetic acid ethyl ester

Cat. No. B182688
CAS RN: 27065-94-7
M. Wt: 231.25 g/mol
InChI Key: YBKKLZGZHIBOBZ-UHFFFAOYSA-N
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Description

“(3-Formyl-indol-1-yl)-acetic acid ethyl ester” is a chemical compound with the CAS Number: 27065-94-7 and a molecular weight of 231.25 . It is also known as FIAEE. It is used in various fields of research and industry.


Synthesis Analysis

The synthesis of indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid ethyl ester”, has attracted the attention of the chemical community due to their significant role in natural products and drugs . They are important types of molecules and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl (3-formyl-1H-indol-1-yl)acetate . The InChI code is 1S/C13H13NO3/c1-2-17-13(16)8-14-7-10(9-15)11-5-3-4-6-12(11)14/h3-7,9H,2,8H2,1H3 .


Physical And Chemical Properties Analysis

The melting point of “(3-Formyl-indol-1-yl)-acetic acid ethyl ester” is between 80-81 degrees Celsius . The compound is an irritant .

Scientific Research Applications

Formation and Utility of Esters in Microorganisms

Research has demonstrated the production of organic esters, such as ethyl acetate, by microorganisms like yeast under specific conditions. These esters have been studied for their contributions to the aroma profiles of fermented products. The formation of ethyl acetate involves aerobic utilization of ethanol accumulated from glucose fermentation, highlighting the microbial ability to produce value-added chemicals from simple substrates (Tabachnick & Joslyn, 1953).

Bioconversion and Biotechnological Applications

A review of process intensification techniques for ethyl acetate production provides insight into the advantages of biotechnological methods over traditional chemical processes. This includes reactive distillation and pervaporation, which offer energy savings and environmental benefits. Such techniques underscore the potential for producing esters through more sustainable means (Patil & Gnanasundaram, 2020).

Indole Derivatives in Plant Biology

Indole-3-acetic acid (IAA), a close relative of the compound , plays a pivotal role in plant growth and development. Studies on bacterial catabolism of IAA and its derivatives reveal microbial interactions with plant hormones, suggesting avenues for agricultural biotechnology to influence plant health and growth (Laird, Flores, & Leveau, 2020).

Therapeutic Potential of Indole Derivatives

Research into indole-3-carbinol (I3C) and its major derivatives highlights their pharmacokinetics and roles in hepatic protection, showcasing the therapeutic potential of indole derivatives. Such studies illustrate the diverse bioactivities of indole-based compounds, pointing to their significance in medical research (Wang et al., 2016).

Auxin and Ethylene in Plant Growth

The interaction between auxin (IAA) and ethylene in regulating plant diameter growth provides a model for understanding how indole derivatives influence plant physiology. This research can inform strategies for crop improvement and stress resistance (Savidge, 1988).

Safety And Hazards

“(3-Formyl-indol-1-yl)-acetic acid ethyl ester” is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 2-(3-formylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-7-10(9-15)11-5-3-4-6-12(11)14/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKKLZGZHIBOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355454
Record name Ethyl (3-formyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Formyl-indol-1-yl)-acetic acid ethyl ester

CAS RN

27065-94-7
Record name Ethyl (3-formyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Formylindol (10 g, 69 mmol) was dissolved in N,N-dimethylformamide (100 mL) and under an atmosphere of nitrogen and with external cooling, keeping the temperature below 15° C., sodium hydride (60% in mineral oil, 3.0 g, 76 mmol) was added in portions. Then a solution of ethyl bromoacetate (8.4 mL, 76 mmol) in N,N-dimethylformamide (15 mL) was added dropwise over 30 minutes and the resulting mixture was stirred at room temperature for 16 hours. The mixture was concentrated in vacuo and the residue was partitioned between water (300 mL) and ethyl acetate (2×150 mL). The combined organic extracts were washed with a saturated aqueous solution of ammonium chloride (100 mL), dried (MgSO4) and concentrated in vacuo to afford 15.9 g (quant.) of (3-formylindol-1-yl)acetic acid ethyl ester as an oil.
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